molecular formula C16H15ClFN3O2 B2825458 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide CAS No. 2034395-26-9

2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2825458
CAS No.: 2034395-26-9
M. Wt: 335.76
InChI Key: XVVAHFNGOVYLKS-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide is a complex organic compound commonly used in research and industry. Its intricate structure and diverse chemical properties make it valuable in various scientific domains.

Preparation Methods

Synthetic Routes

The synthesis of 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide typically involves multiple steps, including:

  • Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate.

  • Coupling this intermediate with a chloroethylamine derivative.

  • Introduction of the fluorobenzamide moiety through nucleophilic substitution reactions.

Reaction Conditions

Typical reaction conditions include:

  • Temperature control between 0°C to 100°C.

  • Use of solvents like DMF, DCM, or ethanol.

  • Catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

Industrially, the synthesis follows the same routes but on a larger scale:

  • Batch or continuous flow reactors.

  • Enhanced purification techniques like recrystallization or chromatography.

  • Optimization of reaction times and yields through process engineering.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions such as:

  • Oxidation: : Commonly using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Often with nucleophiles or electrophiles to modify the fluorobenzamide part.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.

  • Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.

Major Products

  • Oxidation products: Hydroxy derivatives of the original compound.

  • Reduction products: Reduced forms like amines.

  • Substitution products: Derivatives where the original substituent is replaced with another group.

Scientific Research Applications

2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide is extensively used in:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : In studies involving enzyme interactions or inhibitor assays.

  • Medicine: : Potential therapeutic agent in drug development, particularly targeting specific enzymes or receptors.

  • Industry: : In the production of specialized chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action involves:

  • Binding to specific molecular targets, such as enzymes or receptors.

  • Influencing biochemical pathways by inhibiting or activating certain enzymes.

  • Modulating cell signaling pathways, particularly those involving pyrimidine metabolism.

Comparison with Similar Compounds

Similar compounds include:

  • 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

  • 2-fluoro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methylbenzamide

What sets 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide apart is its unique combination of substituents which confer distinct chemical properties and reactivity, enhancing its utility in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-13-7-11(18)3-4-12(13)16(23)19-5-6-21-9-20-14(8-15(21)22)10-1-2-10/h3-4,7-10H,1-2,5-6H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVAHFNGOVYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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